molecular formula C7H9NO4S B1489664 2-(2-Methoxyethoxy)-thiazole-4-carboxylic acid CAS No. 1873063-21-8

2-(2-Methoxyethoxy)-thiazole-4-carboxylic acid

Cat. No. B1489664
CAS RN: 1873063-21-8
M. Wt: 203.22 g/mol
InChI Key: KNWJIOOWYMHXRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyethoxy)-thiazole-4-carboxylic acid, also known as 2-MEO-TCA, is an organic compound that has been used in scientific research for a variety of applications. It is a derivative of thiazole, a heterocyclic compound containing sulfur and nitrogen atoms, and has a carboxylic acid group. 2-MEO-TCA is a colorless solid at room temperature and is soluble in organic solvents.

Scientific Research Applications

2-(2-Methoxyethoxy)-thiazole-4-carboxylic acid has been used in a variety of scientific research applications. It has been used as a model compound for studies of the interaction between drugs and proteins, as well as for the study of drug metabolism. It has also been used in the synthesis of novel compounds, such as peptide-based drugs. In addition, 2-(2-Methoxyethoxy)-thiazole-4-carboxylic acid has been used in the synthesis of polymers and other materials with potential applications in drug delivery and tissue engineering.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)-thiazole-4-carboxylic acid is not well understood. However, it is believed that the compound binds to proteins and other molecules in the body, which can alter the activity of those molecules. This binding can lead to changes in the activity of enzymes, hormones, and other molecules, which can ultimately lead to changes in the body’s physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Methoxyethoxy)-thiazole-4-carboxylic acid are not well understood. However, studies have shown that the compound can bind to proteins and other molecules in the body, which can lead to changes in the activity of enzymes, hormones, and other molecules. This can lead to changes in the body’s physiology, such as changes in blood pressure, heart rate, and other vital signs.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-Methoxyethoxy)-thiazole-4-carboxylic acid in lab experiments include its low cost, its solubility in organic solvents, and its ability to bind to proteins and other molecules in the body. The main limitation of 2-(2-Methoxyethoxy)-thiazole-4-carboxylic acid is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

Future research on 2-(2-Methoxyethoxy)-thiazole-4-carboxylic acid could focus on elucidating its mechanism of action and exploring its potential applications in drug delivery and tissue engineering. Additionally, further research could be done to determine the biochemical and physiological effects of 2-(2-Methoxyethoxy)-thiazole-4-carboxylic acid, as well as its potential toxicity. Finally, research could be done to develop new methods of synthesis for 2-(2-Methoxyethoxy)-thiazole-4-carboxylic acid and other related compounds.

properties

IUPAC Name

2-(2-methoxyethoxy)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S/c1-11-2-3-12-7-8-5(4-13-7)6(9)10/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWJIOOWYMHXRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyethoxy)-thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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